molecular formula C7H6BrNO3 B190015 4-Bromo-2-methyl-5-nitrophenol CAS No. 103460-73-7

4-Bromo-2-methyl-5-nitrophenol

Cat. No. B190015
M. Wt: 232.03 g/mol
InChI Key: ATYXTOZTXBSWQM-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-nitrophenol, also known as 6-Bromo-3-hydroxy-2-methyl-4-nitrophenol, is a synthetic organic compound with the chemical formula C7H6BrNO4. It is commonly used in scientific research as a reagent or intermediate in the synthesis of other organic compounds.

Scientific Research Applications

4-Bromo-2-methyl-5-nitrophenol is commonly used in scientific research as a reagent or intermediate in the synthesis of other organic compounds. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism Of Action

The mechanism of action of 4-Bromo-2-methyl-5-nitrophenol is not well understood. However, it is believed to exert its effects through the inhibition of certain enzymes or proteins in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Bromo-2-methyl-5-nitrophenol have not been extensively studied. However, it has been shown to have some antimicrobial activity and may also have some antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Bromo-2-methyl-5-nitrophenol in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-Bromo-2-methyl-5-nitrophenol. One area of research could be to further investigate its mechanism of action and to identify its molecular targets in the body. Another area of research could be to explore its potential as an antimicrobial or antioxidant agent. Additionally, it may be useful to investigate its potential as a building block for the synthesis of other organic compounds.

Synthesis Methods

The synthesis of 4-Bromo-2-methyl-5-nitrophenol involves the reaction between 4-bromo-2-methylphenol and sodium nitrite in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to generate 4-Bromo-2-methyl-5-nitrophenol.

properties

IUPAC Name

4-bromo-2-methyl-5-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYXTOZTXBSWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-5-nitrophenol

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